2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl ring, a dimethyl-substituted pyrrole, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the cyclohexyl and dimethyl groups. The cyano group is then added through a nucleophilic substitution reaction. Finally, the oxan-4-yl group is introduced via an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the cyano group and the pyrrole ring makes it a candidate for bioactive molecule development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyano group could participate in hydrogen bonding or other interactions, while the pyrrole ring might engage in π-π stacking or other aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide: Lacks the oxan-4-yl group, which might affect its reactivity and applications.
2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(methyl)prop-2-enamide: Substitutes the oxan-4-yl group with a methyl group, potentially altering its biological activity and chemical properties.
Uniqueness
The presence of the oxan-4-yl group in 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide distinguishes it from similar compounds, potentially enhancing its solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(oxan-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15-12-17(16(2)24(15)20-6-4-3-5-7-20)13-18(14-22)21(25)23-19-8-10-26-11-9-19/h12-13,19-20H,3-11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTLITDDKBNFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.